molecular formula C20H19ClN2O3S B2581829 (6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251614-17-1

(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2581829
CAS No.: 1251614-17-1
M. Wt: 402.89
InChI Key: AVYBCNKKMJNEGZ-UHFFFAOYSA-N
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Description

This compound features a benzothiazine core substituted with a 6-chloro group, a 1,1-dioxido (sulfone) moiety, a p-tolyl group at position 4, and a pyrrolidin-1-yl methanone at position 2. The pyrrolidinyl methanone moiety may influence conformational flexibility and binding interactions in biological systems.

Properties

IUPAC Name

[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-14-4-7-16(8-5-14)23-13-19(20(24)22-10-2-3-11-22)27(25,26)18-9-6-15(21)12-17(18)23/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYBCNKKMJNEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone , identified by its molecular formula C20H19ClN2O3SC_{20}H_{19}ClN_2O_3S and CAS number 49659815, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound features a unique structure that includes a benzo[b][1,4]thiazine core, which is known for various biological activities. The presence of the chloro group and pyrrolidinyl moiety contributes to its pharmacological profile.

PropertyValue
Molecular FormulaC20H19ClN2O3S
Molecular Weight388.87 g/mol
CAS Number49659815
PurityTypically ≥ 95%

Anticancer Properties

Recent studies have explored the anticancer potential of thiazine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study demonstrated that thiazine derivatives can downregulate certain oncogenes while upregulating tumor suppressor genes, leading to reduced cell proliferation in cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of thiazine derivatives has been documented in several studies. The compound's structure suggests potential activity against a range of pathogens. Preliminary tests have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Neuroprotective Effects

Some derivatives of thiazine compounds have been investigated for neuroprotective effects. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This raises the potential for this compound to be explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

The biological activities of this compound are likely mediated through several pathways:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It could inhibit key enzymes involved in cellular proliferation and survival.
  • Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage.

Case Studies

A notable case study involved the evaluation of similar thiazine derivatives in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM, suggesting significant anticancer potential . Another study highlighted the antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition at concentrations as low as 20 µg/mL .

Scientific Research Applications

The compound (6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a member of the benzo[b][1,4]thiazine family and exhibits a range of potential applications in scientific research, particularly in medicinal chemistry. This article will explore its applications, focusing on its biological activity, synthesis pathways, and potential therapeutic uses.

Antimicrobial Properties

Research indicates that compounds with a benzo[b][1,4]thiazine core demonstrate significant antimicrobial activity. The specific compound has been evaluated for its efficacy against various bacterial strains. Studies suggest that the chloro substitution may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the anti-inflammatory and analgesic properties of similar compounds within the thiazine family. For instance, derivatives of benzo[b][1,4]thiazine have shown promising results in reducing inflammation and pain in animal models . The incorporation of the pyrrolidinyl group may further augment these effects by improving bioavailability and receptor affinity.

Potential as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The structural features of this compound suggest potential NSAID activity. Its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) could position it as a candidate for developing new anti-inflammatory medications . The synthesis of analogs has been explored to optimize these properties.

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of the benzo[b][1,4]thiazine core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the pyrrolidinyl group : This can be accomplished via nucleophilic substitution or coupling reactions.
  • Chlorination and oxidation : These steps are crucial for introducing the chloro and dioxido functionalities.

Case Studies

Several case studies have documented the synthesis and evaluation of related thiazine compounds:

  • A study demonstrated that modifications on the thiazine core led to enhanced antimicrobial activity against resistant strains .
  • Another investigation focused on optimizing the anti-inflammatory properties through structural variations, leading to compounds with improved efficacy in pain models .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound : Benzothiazine derivative with sulfone (1,1-dioxido) and chloro substituents.
  • Thieno[3,4-d]pyrimidin-4(3H)-one (16) (): A fused thienopyrimidinone system lacking sulfone or pyrrolidine groups.
  • 4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) (): Chromenone linked to a thiazoloisoxazole moiety. The extended π-system and isoxazole ring contrast with the benzothiazine’s sulfone and pyrrolidine groups, suggesting divergent solubility and bioactivity profiles.

Substituent Effects

  • Chlorophenyl vs. p-Tolyl Groups: The target compound’s p-tolyl group (methyl-substituted phenyl) enhances lipophilicity compared to chlorophenyl analogs like (2S)-2-(4-chlorophenyl)pyrrolidin-1-ylmethanone (). Chlorine’s electron-withdrawing nature may reduce electron density at the aromatic ring, influencing binding interactions. In ’s triazole-thione derivative, a 2-chlorophenyl group participates in hydrogen bonding via N–H···S interactions. The target compound’s sulfone group may similarly engage in polar interactions but with different geometry.

Pyrrolidinyl Methanone Moieties

  • Both the target compound and the imidazothiadiazole derivative in share a pyrrolidin-1-yl methanone group. However, the stereochemistry (S-configuration in ’s compound) and linkage to different heterocycles (imidazothiadiazole vs. benzothiazine) may lead to variations in conformational stability and target engagement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving α,β-unsaturated ketones with pyrrolidine derivatives. Critical conditions include refluxing in glacial acetic acid (4–6 hours) and using equimolar ratios of reactants to minimize side products. Post-synthesis purification via recrystallization from ethanol or DMF-ethanol mixtures (1:1) is recommended to enhance purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to verify substituent positions and stereochemistry.
  • HPLC (with UV detection at λ = 254 nm) to assess purity (>95%).
  • X-ray crystallography for unambiguous confirmation of crystal packing and hydrogen-bonding patterns, as demonstrated in analogous thiadiazine derivatives .

Advanced Research Questions

Q. What experimental strategies are recommended for assessing the hydrolytic stability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C. Monitor degradation via:

  • LC-MS/MS to identify degradation products.
  • Kinetic modeling to calculate half-life (t₁/₂) and activation energy (Eₐ).
  • Compare results with structurally similar pyridothiadiazine derivatives to infer degradation mechanisms .

Q. What in vitro methodologies are suitable for investigating the mechanism of action of this compound against specific enzymatic targets (e.g., kinases or proteases)?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric substrates (e.g., ATPase-Glo™ for kinases) to measure IC₅₀ values.
  • Surface plasmon resonance (SPR) to quantify binding affinity (KD) and kinetics (kon/koff).
  • Molecular docking simulations (AutoDock Vina) to predict binding modes, leveraging crystallographic data from related benzothiazine derivatives .

Q. How should researchers address contradictory bioactivity data observed in studies using analogues with varying substituents on the benzothiazine ring?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies with systematic variations:

  • Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Use multivariate regression analysis to correlate substituent properties (Hammett σ, π) with bioactivity trends.
  • Validate hypotheses via free-energy perturbation (FEP) calculations to quantify substituent effects on binding .

Q. What factorial design considerations are critical when optimizing reaction parameters for scale-up synthesis while minimizing byproduct formation?

  • Methodological Answer : Implement a Design of Experiments (DoE) approach:

  • Variables: Temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (0.1–1.0 eq).
  • Responses: Yield, purity (HPLC), and byproduct levels (LC-MS).
  • Use response surface methodology (RSM) to identify optimal conditions, as applied in pyrazole-thiadiazine syntheses .

Q. What analytical frameworks are recommended for evaluating the environmental fate and ecotoxicological risks of this compound during preclinical development?

  • Methodological Answer : Follow tiered risk assessment protocols:

  • Phase 1 : Measure logP (octanol-water partition coefficient) and soil adsorption (Koc) to predict environmental mobility.
  • Phase 2 : Conduct microtox assays (Vibrio fischeri) and Daphnia magna acute toxicity tests (EC₅₀).
  • Phase 3 : Model long-term bioaccumulation potential using QSAR tools (EPI Suite™) .

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